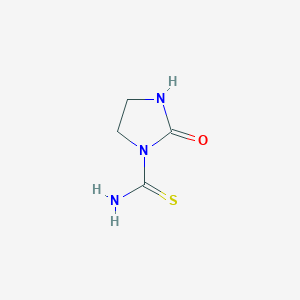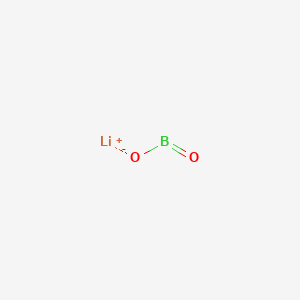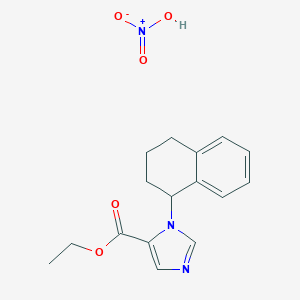
Ethonam nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethonam nitrate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a nitrate ester that is synthesized from ethyl alcohol and nitric acid. Ethonam nitrate has been found to have a wide range of biochemical and physiological effects, making it a promising tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of ethonam nitrate is not fully understood, but it is believed to work by increasing the production of nitric oxide (NO) in the body. NO is a potent vasodilator and is involved in a variety of physiological processes, including blood pressure regulation, immune function, and neurotransmission.
Effets Biochimiques Et Physiologiques
Ethonam nitrate has been found to have a number of biochemical and physiological effects in the body. It has been shown to increase blood flow to the heart and other organs, improve endothelial function, and reduce platelet aggregation. It has also been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
Ethonam nitrate has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a well-established mechanism of action. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are a number of potential future directions for research on ethonam nitrate. One area of interest is its potential applications in treating cardiovascular diseases, such as angina and hypertension. Another area of interest is its potential use as a tool for studying various biological processes, such as platelet aggregation and immune function. Further research is needed to fully understand the mechanism of action of ethonam nitrate and its potential applications in scientific research.
Méthodes De Synthèse
Ethonam nitrate is synthesized through the reaction of ethyl alcohol with nitric acid. The reaction is typically carried out in a reflux apparatus, with the reactants heated under reflux for several hours. The resulting product is purified through distillation and recrystallization, yielding a white crystalline powder.
Applications De Recherche Scientifique
Ethonam nitrate has been used in a variety of scientific research applications, including as a vasodilator, a bronchodilator, and a platelet aggregation inhibitor. It has also been studied for its potential applications in treating cardiovascular diseases, such as angina and hypertension.
Propriétés
Numéro CAS |
15037-55-5 |
|---|---|
Nom du produit |
Ethonam nitrate |
Formule moléculaire |
C16H19N3O5 |
Poids moléculaire |
333.34 g/mol |
Nom IUPAC |
ethyl 3-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazole-4-carboxylate;nitric acid |
InChI |
InChI=1S/C16H18N2O2.HNO3/c1-2-20-16(19)15-10-17-11-18(15)14-9-5-7-12-6-3-4-8-13(12)14;2-1(3)4/h3-4,6,8,10-11,14H,2,5,7,9H2,1H3;(H,2,3,4) |
Clé InChI |
UOEKCNNIZWEMHG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=CN1C2CCCC3=CC=CC=C23.[N+](=O)(O)[O-] |
SMILES canonique |
CCOC(=O)C1=CN=CN1C2CCCC3=CC=CC=C23.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



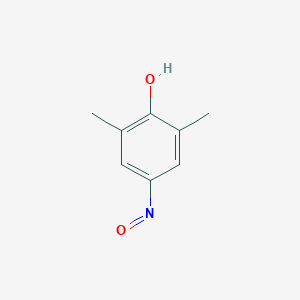
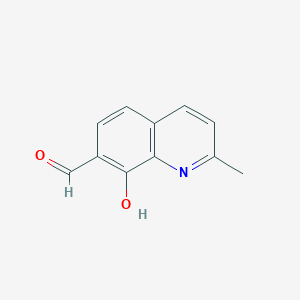
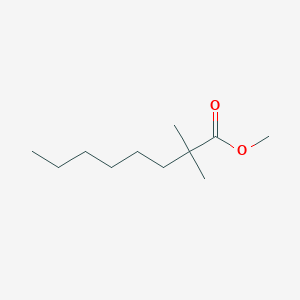
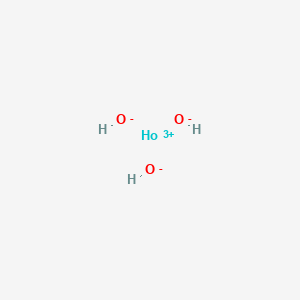
![5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone](/img/structure/B77481.png)
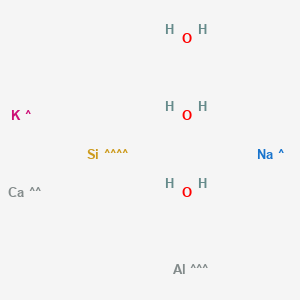
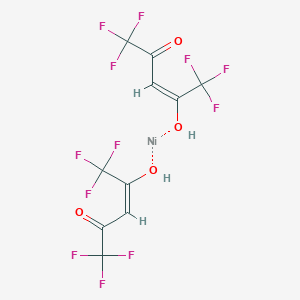
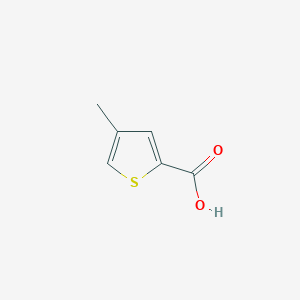
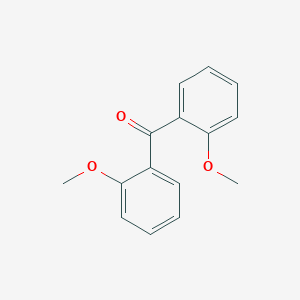
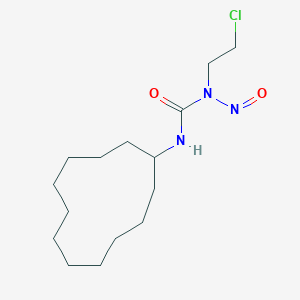

![2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B77495.png)
